molecular formula C22H21NO2 B15359834 N-(2,2-diphenylethyl)-2-methoxybenzamide

N-(2,2-diphenylethyl)-2-methoxybenzamide

Cat. No.: B15359834
M. Wt: 331.4 g/mol
InChI Key: MQBMMQXJEWNNIZ-UHFFFAOYSA-N
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Description

N-(2,2-diphenylethyl)-2-methoxybenzamide is a chemical compound characterized by its unique structure, which includes a benzamide core with a methoxy group and a diphenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-diphenylethyl)-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with 2,2-diphenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactions may involve continuous flow reactors or other advanced techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-diphenylethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group under certain conditions.

  • Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Lithium aluminum hydride (LiAlH4) is a widely used reducing agent.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or halogenating agents like bromine (Br2).

Major Products Formed:

  • Oxidation: Formation of 2-hydroxybenzamide.

  • Reduction: Formation of N-(2,2-diphenylethyl)-2-methoxyaniline.

  • Substitution: Formation of nitro or halogenated derivatives of the benzamide core.

Scientific Research Applications

N-(2,2-diphenylethyl)-2-methoxybenzamide has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use as a potential therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases.

  • Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2,2-diphenylethyl)-2-methoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2,2-diphenylethyl)-2-methoxybenzamide is unique due to its specific structural features, but it can be compared to other similar compounds such as:

  • N-(2,2-diphenylethyl)-4-nitrobenzamide: Similar core structure but with a nitro group instead of a methoxy group.

  • N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Similar diphenylethyl moiety but with a different aromatic ring system.

Properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2,2-diphenylethyl)-2-methoxybenzamide

InChI

InChI=1S/C22H21NO2/c1-25-21-15-9-8-14-19(21)22(24)23-16-20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,20H,16H2,1H3,(H,23,24)

InChI Key

MQBMMQXJEWNNIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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